molecular formula C22H23FN2O2 B249876 N-[2-(2-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide

N-[2-(2-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide

Cat. No.: B249876
M. Wt: 366.4 g/mol
InChI Key: XRVHNEQMVUTWJG-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide, commonly known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as an analgesic drug. ABT-594 belongs to the class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to be effective in reducing pain in animal models.

Mechanism of Action

ABT-594 acts on nicotinic acetylcholine receptors, which are located in the central and peripheral nervous systems. Specifically, ABT-594 acts on the alpha-4 beta-2 subtype of nicotinic acetylcholine receptors, which are involved in pain processing. By activating these receptors, ABT-594 is able to reduce pain signals in the nervous system.
Biochemical and Physiological Effects:
In addition to its analgesic effects, ABT-594 has been shown to have other biochemical and physiological effects. Animal studies have shown that ABT-594 can cause hypothermia, which is a decrease in body temperature. ABT-594 has also been shown to cause muscle relaxation and respiratory depression, which are potential side effects of the drug.

Advantages and Limitations for Lab Experiments

One advantage of using ABT-594 in lab experiments is its specificity for the alpha-4 beta-2 subtype of nicotinic acetylcholine receptors. This allows researchers to study the effects of activating this specific receptor subtype without affecting other receptor subtypes. However, the potential side effects of ABT-594, such as hypothermia and respiratory depression, must be carefully monitored in lab experiments.

Future Directions

There are several potential future directions for research on ABT-594. One area of interest is the development of new analogs of ABT-594 that have improved pharmacological properties, such as increased potency or reduced side effects. Another area of interest is the use of ABT-594 in combination with other analgesic drugs to improve pain relief. Finally, research on the long-term effects of ABT-594 on the nervous system and other organs is needed to fully understand the potential risks and benefits of the drug.

Synthesis Methods

The synthesis of ABT-594 involves several steps, including the reaction of 2-fluorobenzaldehyde with piperidine and subsequent reaction with 4-methylbenzoyl chloride. The resulting compound is then subjected to a series of reactions to produce the final product. The synthesis of ABT-594 has been well-documented in scientific literature and is considered a reliable method for producing the compound.

Scientific Research Applications

ABT-594 has been extensively studied for its potential use as an analgesic drug. Animal studies have shown that ABT-594 is effective in reducing pain in a variety of models, including thermal, mechanical, and chemical pain. ABT-594 has also been shown to be effective in reducing neuropathic pain, which is a type of chronic pain that is difficult to treat with traditional analgesic drugs.

Properties

Molecular Formula

C22H23FN2O2

Molecular Weight

366.4 g/mol

IUPAC Name

N-[(E)-1-(2-fluorophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C22H23FN2O2/c1-16-9-11-17(12-10-16)21(26)24-20(15-18-7-3-4-8-19(18)23)22(27)25-13-5-2-6-14-25/h3-4,7-12,15H,2,5-6,13-14H2,1H3,(H,24,26)/b20-15+

InChI Key

XRVHNEQMVUTWJG-HMMYKYKNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2F)/C(=O)N3CCCCC3

SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2F)C(=O)N3CCCCC3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2F)C(=O)N3CCCCC3

Origin of Product

United States

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